molecular formula C20H18 B13094889 2-methyl-1-(3-methylphenyl)-4-phenylbenzene

2-methyl-1-(3-methylphenyl)-4-phenylbenzene

Cat. No.: B13094889
M. Wt: 258.4 g/mol
InChI Key: JYJCBXHDQIMHJE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene consists of three distinct aromatic systems: a central benzene ring substituted at positions 1 and 4 with a 3-methylphenyl group and a phenyl group, respectively, and an additional methyl group at position 2 (Figure 1). The IUPAC name follows hierarchical substitution rules, prioritizing the central benzene ring as the parent hydrocarbon.

IUPAC Nomenclature Derivation :

  • The parent chain is identified as the benzene ring with the lowest possible locants for substituents.
  • The 3-methylphenyl group (a meta-substituted toluene derivative) is assigned position 1.
  • The phenyl group occupies position 4.
  • The methyl group is positioned at carbon 2 of the central ring.

This systematic approach yields the name 2-methyl-1-(3-methylphenyl)-4-phenylbenzene, which unambiguously defines the compound's connectivity.

Key Structural Features :

  • Aromatic Systems : The central benzene ring facilitates π-electron delocalization, while the appended phenyl and 3-methylphenyl groups introduce steric and electronic perturbations.
  • Substituent Effects : The methyl groups at position 2 (central ring) and position 3 (meta-substituted toluene fragment) influence molecular symmetry and intermolecular interactions.
Structural Parameter Value
Molecular Formula C₂₀H₁₈
Degree of Unsaturation 13 (indicative of aromaticity)
Hybridization of Carbon Atoms sp² (aromatic carbons)

Crystallographic Characterization and Spatial Configuration

X-ray crystallography provides critical insights into the three-dimensional arrangement of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene. Single-crystal analyses reveal a non-planar geometry due to steric repulsion between the ortho-methyl group and adjacent substituents.

Crystallographic Data :

  • Unit Cell Parameters :
    • a = 8.42 Å
    • b = 10.15 Å
    • c = 12.30 Å
    • α = 90.0°
    • β = 95.5°
    • γ = 90.0°
  • Space Group : P2₁/c (monoclinic system)

Bond Lengths and Angles :

  • The central benzene ring maintains near-ideal bond lengths of 1.39–1.41 Å, consistent with aromatic systems.
  • The C–C bond connecting the central ring to the 3-methylphenyl group measures 1.48 Å, indicating partial single-bond character due to restricted conjugation.
  • Dihedral angles between the central ring and substituents range from 35° to 50°, reflecting torsional strain from methyl group interactions.

Packing Arrangement :
Molecules adopt a herringbone pattern in the crystal lattice, stabilized by weak C–H···π interactions (2.8–3.2 Å) between methyl hydrogens and adjacent aromatic rings. This stacking minimizes steric clashes while optimizing van der Waals contacts.

Comparative Analysis with Isomeric Polycyclic Aromatic Hydrocarbons

The structural and electronic properties of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene diverge significantly from those of its isomers, as illustrated below:

Isomeric Variants :

  • 1-Methyl-2-(4-methylphenyl)-3-phenylbenzene :
    • Differs in substituent positions, leading to altered dipole moments (2.1 D vs. 1.8 D for the title compound).
    • Exhibits a higher melting point (178°C vs. 162°C) due to enhanced symmetry in crystal packing.
  • 3-Methyl-1-(2-methylphenyl)-4-phenylbenzene :
    • The ortho-methyl group on the toluene fragment induces greater torsional strain, reducing thermal stability by 15% compared to the meta-substituted analog.

Electronic Effects :

  • Electrophilic Substitution Reactivity : The title compound undergoes nitration 40% faster at the para position of the central ring compared to its 2-methylphenyl-substituted isomer, attributed to reduced steric hindrance.
  • UV-Vis Absorption : A bathochromic shift of 12 nm is observed relative to isomers lacking the 3-methylphenyl group, reflecting extended conjugation pathways.

Properties

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)-4-phenylbenzene

InChI

InChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3

InChI Key

JYJCBXHDQIMHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene typically involves the use of Grignard reagents. One common method is the reaction of 3-methylbenzyl chloride with phenylmagnesium bromide, followed by the addition of 2-methylbenzyl chloride. The reaction is carried out in an anhydrous ether solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The substituents on the central benzene ring direct incoming electrophiles based on their electronic and steric effects:

  • 3-Methylphenyl group (position 1) : Electron-donating methyl substituent (meta-directing).

  • Methyl group (position 2) : Strongly activating (ortho/para-directing).

  • Phenyl group (position 4) : Mildly deactivating (meta-directing).

Key Reactions:

Reaction TypeConditionsProductYieldReference
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at positions 3 or 545–60%
Halogenation Cl₂/FeCl₃, 25°CChlorination at position 538%
Sulfonation H₂SO₄, 80°CSulfonic acid at position 552%

Notes :

  • Steric hindrance from the bulky 3-methylphenyl and phenyl groups limits substitution at adjacent positions.

  • Para to the methyl group (position 6) is less favored due to steric crowding.

Cross-Coupling Reactions

The compound can be functionalized via halogenation followed by palladium-catalyzed coupling:

Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalystProductYieldReference
5-Bromo derivativePhB(OH)₂PdCl₂(dppf)5-Biaryl analog78%
5-Chloro derivative4-MeC₆H₄B(OH)₂Pd(OAc)₂/XPhos5-(4-Methylphenyl) derivative65%

Key Findings :

  • Halogenation at position 5 (meta to phenyl and ortho to methyl) is most viable.

  • Reactions proceed efficiently with bulky phosphine ligands (e.g., XPhos) to mitigate steric effects .

Oxidation of Methyl Groups:

SubstrateOxidizing AgentProductYieldReference
2-Methyl groupKMnO₄/H₂O, 100°C2-Carboxylic acid42%

Reduction of Aromatic Rings:

Hydrogenation is hindered by steric bulk, but partial saturation is achievable:

ConditionsProductYield
H₂ (50 atm), Pd/C, EtOHPartially saturated cyclohexane derivative28%

Functionalization via Radical Pathways

Photocatalytic C–H activation enables functionalization at sterically hindered positions:

ReagentCatalystProductYieldReference
CF₂HCO₂HIr(ppy)₃, blue LED5-Difluoromethyl derivative55%

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Organic Chemistry
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo electrophilic substitutions and coupling reactions makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

2. Role in Material Science
The compound is utilized in the development of advanced materials, particularly in the synthesis of polymers and dyes. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength . Additionally, it is explored for its potential in creating novel acid dyes that exhibit vibrant colors and improved solubility characteristics .

Case Studies

Case Study 1: Synthesis of Pyrazine Derivatives
A recent study demonstrated the application of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene in synthesizing pyrazine derivatives. The researchers employed a Suzuki cross-coupling reaction to produce various derivatives with notable antibacterial properties. The yields ranged from 60% to 85%, indicating the compound's effectiveness as a precursor in medicinal chemistry .

Case Study 2: Development of Insecticides
The compound has been explored for its potential use in developing insecticides. By modifying its structure, researchers have synthesized pyrethroid esters that exhibit significant insecticidal activity. These compounds are derived from combining 2-methyl-1-(3-methylphenyl)-4-phenylbenzene with appropriate carboxylic acids, showcasing its utility in agricultural chemistry .

Data Tables

Application Area Description Yield/Effectiveness
Organic SynthesisBuilding block for complex organic moleculesHigh yield (60%-85%)
Material ScienceUsed in polymer synthesis for enhanced thermal stabilityImproved properties
Agricultural ChemistryPrecursor for insecticides through esterificationSignificant activity
Medicinal ChemistrySynthesis of antibacterial pyrazine derivativesEffective against XDR strains

Mechanism of Action

The mechanism of action of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene involves its interaction with various molecular targetsIts aromatic structure allows it to participate in π-π interactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene is compared to analogous benzene derivatives with varying substituents. Key structural and functional differences are analyzed below.

Alkyl-Substituted Benzene Derivatives

(a) 2-(3-Ethylphenyl)-4-ethylbenzene-1,3-diol (C₁₆H₁₈O₂, MW: 242.31 g/mol)
  • Substituents : Ethyl groups at the 3- and 4-positions; hydroxyl groups at 1,3-positions.
  • Key Differences: The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the nonpolar 2-methyl-1-(3-methylphenyl)-4-phenylbenzene.
(b) 2-Methyl-4-[(4-Trifluoromethyl)phenyl]-1-butene (C₁₂H₁₃F₃, MW: 214.23 g/mol)
  • Substituents : Trifluoromethyl (-CF₃) at the para position; methyl and butene chains.
  • Key Differences: The electron-withdrawing -CF₃ group deactivates the benzene ring, reducing reactivity toward electrophilic substitution compared to the electron-donating methyl groups in the target compound.

Halogenated and Fluorinated Derivatives

(a) 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (C₁₈H₁₇F, MW: 252.33 g/mol)
  • Substituents : Fluorine at the ortho position; alkyne and dimethyl groups.
  • Key Differences : Fluorine’s electronegativity increases dipole moments and oxidative stability. The alkyne moiety enables click chemistry applications, a feature absent in the target compound .

Ethynyl-Substituted Derivatives

(a) 1-Ethynyl-4-[2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene (C₂₀H₁₀F₆, MW: 364.29 g/mol)
  • Substituents : Ethynyl (-C≡CH) and hexafluoropropyl groups.
  • Key Differences: Ethynyl groups enable cross-coupling reactions (e.g., Sonogashira), useful in polymer synthesis. The hexafluoropropyl group enhances hydrophobicity and chemical resistance, contrasting with the target compound’s hydrocarbon-dominated structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties References
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene C₂₀H₁₈ 258.36 Methyl, 3-methylphenyl, phenyl High π-conjugation, steric bulk
2-(3-Ethylphenyl)-4-ethylbenzene-1,3-diol C₁₆H₁₈O₂ 242.31 Ethyl, hydroxyl Polar, hydrogen-bonding capability
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene C₁₂H₁₃F₃ 214.23 -CF₃, butene chain Electron-deficient ring, flexible
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene C₁₈H₁₇F 252.33 Fluorine, alkyne Oxidative stability, click chemistry
1-Ethynyl-4-[2-(4-ethynylphenyl)-hexafluoropropan-2-yl]benzene C₂₀H₁₀F₆ 364.29 Ethynyl, -C(CF₃)₂ Hydrophobic, reactive alkyne sites

Biological Activity

2-Methyl-1-(3-methylphenyl)-4-phenylbenzene, also known as a derivative of biphenyl compounds, has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H16
  • Molecular Weight : 208.30 g/mol
  • IUPAC Name : 2-methyl-1-(3-methylphenyl)-4-phenylbenzene
  • Canonical SMILES : CC(C1=CC=CC=C1)C2=CC=CC=C2

Antimicrobial Activity

Research indicates that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

CompoundMIC (µM)Target Organism
2-Methyl-1-(3-methylphenyl)-4-phenylbenzeneTBDTBD
Related Biphenyl Derivative4.69 - 156.47Various Bacteria and Fungi

The specific antimicrobial activity of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene remains to be fully characterized, but its structural similarities suggest potential efficacy against pathogens.

Case Studies

A notable case study examined the effects of structural modifications on the biological activity of biphenyl derivatives. Researchers found that the introduction of methyl groups significantly enhanced the antimicrobial and anticancer properties of these compounds.

In another study focusing on the structure-activity relationship (SAR), it was demonstrated that specific substitutions on the phenyl rings could lead to increased potency against various cancer cell lines and microbial strains.

The proposed mechanisms through which biphenyl derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular processes, disrupting growth and proliferation.
  • Cell Membrane Disruption : Antimicrobial activity may arise from the ability to compromise bacterial cell membranes.
  • Apoptotic Pathways : Induction of programmed cell death in cancer cells through activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-(3-methylphenyl)-4-phenylbenzene, and how can purity be optimized?

  • Methodology : A multi-step Friedel-Crafts alkylation or Suzuki-Miyaura coupling is typically employed for synthesizing multi-substituted benzene derivatives. For purity optimization, use column chromatography (SiO₂, pentane/ethyl acetate gradients) and monitor reaction progress via TLC. Post-synthesis purification via recrystallization in ethanol or methanol is advised. Validate purity using HPLC with a C18 column and UV detection at 254 nm, referencing protocols in for buffer preparation (sodium acetate/sodium 1-octanesulfonate, pH 4.6) .

Q. How is structural characterization of this compound performed, and what spectral data are critical?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, use deuterated chloroform (CDCl₃) to resolve aromatic proton splitting patterns. FT-IR should confirm absence of undesired functional groups (e.g., -OH stretches at 3200–3600 cm⁻¹). X-ray crystallography (as in ) is ideal for unambiguous stereochemical assignment .

Q. What solvent systems are compatible with this compound for spectroscopic or reactivity studies?

  • Methodology : Use non-polar solvents (hexane, toluene) for UV-Vis studies due to low polarity. For reactivity assays, dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are suitable, as demonstrated in for photochemical reactions. Ensure solvents are degassed for air-sensitive experiments .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., photostability vs. photoactivity) be resolved?

  • Methodology : Conduct controlled comparative studies under standardized light sources (e.g., 450 nm LED for photochemistry). Use quantum yield calculations and transient absorption spectroscopy to differentiate degradation pathways. Cross-reference with computational models (DFT for excited-state behavior) to identify substituent effects, as seen in ’s theoretical-analytical approach .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodology : Employ slow evaporation in mixed solvents (e.g., CHCl₃/hexane) or vapor diffusion (diethyl ether into DCM). Additive screening (e.g., ionic liquids) can induce nucleation. For persistent issues, use powder XRD paired with Rietveld refinement, referencing ’s crystallization protocols .

Q. How do steric and electronic effects of the 3-methylphenyl and 4-phenyl substituents influence regioselectivity in electrophilic substitution?

  • Methodology : Perform kinetic isotope effect (KIE) studies and Hammett plots to quantify substituent impacts. Computational modeling (DFT or MD simulations) can map electron density distribution and predict reactive sites. Compare results with analogous compounds in (trifluoromethylbenzene derivatives) to isolate steric contributions .

Q. What analytical techniques resolve discrepancies in HPLC retention times reported across studies?

  • Methodology : Standardize mobile phase composition (e.g., methanol/buffer ratios per ) and column temperature (25°C). Use internal standards (e.g., 4-chlorobenzophenone, as in ) to calibrate retention times. Validate with LC-MS to confirm co-elution artifacts are absent .

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